molecular formula C6H13NO B13569358 (2,2-Dimethylazetidin-3-yl)methanol CAS No. 2803862-73-7

(2,2-Dimethylazetidin-3-yl)methanol

Cat. No.: B13569358
CAS No.: 2803862-73-7
M. Wt: 115.17 g/mol
InChI Key: OINJJDUXGDGROO-UHFFFAOYSA-N
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Description

(2,2-Dimethylazetidin-3-yl)methanol is an organic compound with the molecular formula C6H13NO It is a member of the azetidine family, characterized by a four-membered ring containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylazetidin-3-yl)methanol typically involves the reaction of 2,2-dimethylazetidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylazetidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

(2,2-Dimethylazetidin-3-yl)methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylazetidin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrogen atom in the azetidine ring can also participate in interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3,3-Dimethylazetidin-2-yl)methanol
  • 2-Methyl-3-biphenylmethanol

Uniqueness

(2,2-Dimethylazetidin-3-yl)methanol is unique due to its specific structural features, such as the position of the hydroxyl group and the presence of the azetidine ring. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2803862-73-7

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2,2-dimethylazetidin-3-yl)methanol

InChI

InChI=1S/C6H13NO/c1-6(2)5(4-8)3-7-6/h5,7-8H,3-4H2,1-2H3

InChI Key

OINJJDUXGDGROO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CN1)CO)C

Origin of Product

United States

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